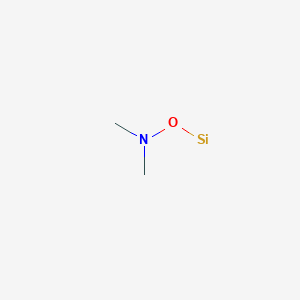
CID 22311191
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 22311191” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields. The compound’s molecular formula, structure, and other physicochemical properties are documented in the PubChem database.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 22311191” involves specific chemical reactions and conditions. The preparation methods typically include:
Step 1: Initial reaction involving [specific reagents and catalysts].
Step 2: Intermediate formation under controlled temperature and pressure.
Step 3: Final product isolation and purification using techniques such as crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve:
Large-scale reactors: for the initial synthesis.
Continuous monitoring: of reaction parameters.
Advanced purification techniques: to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 22311191” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield [specific oxidized product], while reduction may yield [specific reduced product].
Scientific Research Applications
Compound “CID 22311191” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism of action of compound “CID 22311191” involves its interaction with specific molecular targets and pathways. The compound may:
Bind to receptors: or enzymes, modulating their activity.
Influence signaling pathways: , leading to specific cellular responses.
Alter gene expression: or protein synthesis, affecting cellular functions.
Comparison with Similar Compounds
Comparison with Other Compounds: Compound “CID 22311191” can be compared with similar compounds based on its chemical structure and properties. Some similar compounds include:
Compound A: Known for its [specific property].
Compound B: Exhibits [specific activity].
Compound C: Used in [specific application].
Uniqueness: The uniqueness of compound “this compound” lies in its [specific characteristic], which distinguishes it from other similar compounds. This unique feature makes it valuable for [specific research or application].
Properties
Molecular Formula |
C2H6NOSi |
|---|---|
Molecular Weight |
88.16 g/mol |
InChI |
InChI=1S/C2H6NOSi/c1-3(2)4-5/h1-2H3 |
InChI Key |
UHMIJZKDAMELQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)O[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


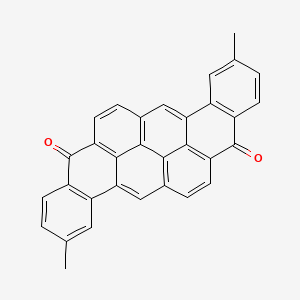
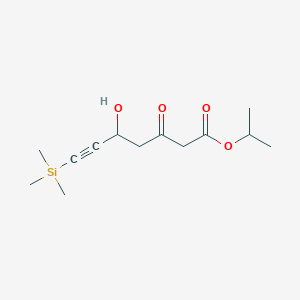
![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
![Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14245931.png)
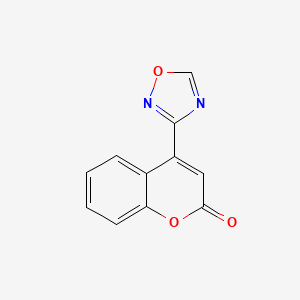
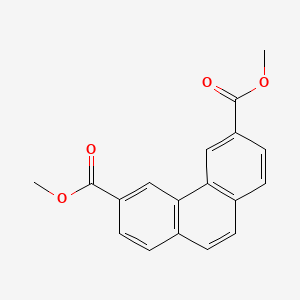
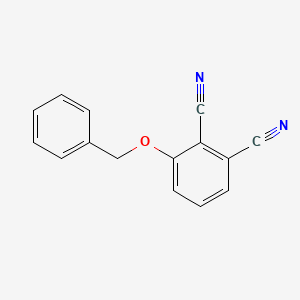
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
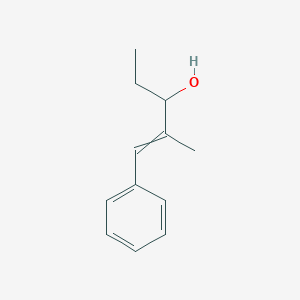
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
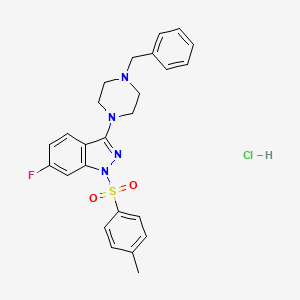
![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)

